

Application Notes: Dibromomethane as a Solvent for Chemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Dibromomethane	
Cat. No.:	B042720	Get Quote

Introduction

Dibromomethane (CH₂Br₂), also known as methylene bromide, is a halogenated hydrocarbon that serves as a valuable, albeit specialized, solvent in organic synthesis.[1] Its distinct physical and chemical properties, including high density, moderate polarity, and a boiling point suitable for reflux conditions, make it a useful medium for a variety of chemical reactions.[1][2] While it is also used as a reagent or intermediate in the synthesis of pharmaceuticals and agrochemicals, its role as a solvent is critical in specific applications where other common solvents may be less effective.[1] These notes provide an overview of its properties, applications, and safety protocols for researchers and drug development professionals.

Physicochemical Properties

Dibromomethane is a colorless liquid with a characteristic sweet odor.[3] It is denser than water and only slightly soluble in it, but it is miscible with many organic solvents like ethanol and ether.[1][4] Its key properties are summarized in the table below.

Property	Value	References
Molecular Formula	CH ₂ Br ₂	[2][5][6]
Molecular Weight	173.83 g/mol	[1][4]
Appearance	Colorless liquid	[3][1]
Density	approx. 2.477 g/mL (25 °C)	[1][6]
Boiling Point	96-98 °C	[1][2][6]
Melting Point	-52.7 °C	[2][7]
Solubility in Water	1.2 g/100 mL (15 °C)	[3]
Refractive Index	1.5407	[6]

Applications in Chemical Synthesis

Dibromomethane's utility as a solvent stems from its ability to dissolve a wide range of organic compounds and its relatively low reactivity under many conditions.[8]

- General Solvent: It can be used as a medium for organic reactions, particularly when a highdensity solvent is required for phase separation or when its specific boiling point is optimal for reaction temperature control.[1][8]
- Friedel-Crafts Reactions: It has been employed as a solvent in Friedel-Crafts type reactions, such as the bromination of diphenyl ether to produce polybrominated diphenyl ethers (PBDEs), which are used as flame retardants.[9]
- Density-Based Separations: Due to its high density, it can be used in mixtures with other brominated solvents to separate materials based on density differences, such as in the purification of metal-organic frameworks (MOFs).[9]
- Dibromocarbene Precursor: In combination with a strong base, dibromomethane serves as
 a precursor to dibromocarbene (:CBr₂). This highly reactive intermediate is used in
 cyclopropanation reactions with alkenes to form gem-dibromocyclopropanes, which are
 versatile building blocks in medicinal chemistry.[10] These reactions are often performed

under phase-transfer catalysis conditions, with **dibromomethane** acting as both the reagent and the organic solvent phase.[10]

Experimental Protocols

Protocol 1: General Protocol for a Reaction Using **Dibromomethane** as a Solvent

This protocol outlines a general workflow for conducting a chemical reaction where **dibromomethane** is the primary solvent.

Materials:

- Reaction glassware (flame-dried if moisture-sensitive)
- **Dibromomethane** (reagent grade, dried over a suitable agent like CaH₂ if necessary)
- Reactants and reagents
- Inert gas supply (Nitrogen or Argon), if required
- Standard work-up and purification equipment

Methodology:

- Setup: Assemble the reaction glassware (e.g., a three-neck round-bottom flask with a condenser, dropping funnel, and temperature probe). Ensure the system is under an inert atmosphere if the reaction is sensitive to air or moisture.
- Solvent Addition: Add the required volume of dibromomethane to the reaction flask via a syringe or cannula.
- Reactant Addition: Dissolve the starting materials in dibromomethane and add them to the
 reaction flask. Reagents can be added neat, as a solution in dibromomethane, or in another
 compatible solvent. For exothermic reactions, addition should be slow and controlled, often
 at a reduced temperature (e.g., in an ice bath).
- Reaction: Heat the mixture to the desired temperature (e.g., reflux at ~97 °C) and stir for the required duration. Monitor the reaction's progress using an appropriate analytical technique

(e.g., TLC, GC-MS, LC-MS).

- Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by carefully adding an appropriate aqueous solution (e.g., water, saturated NH₄Cl, or NaHCO₃ solution).
- Extraction: Transfer the mixture to a separatory funnel. Due to dibromomethane's high
 density, the organic layer will be the bottom layer. Separate the layers and extract the
 aqueous phase one or more times with fresh dibromomethane or another suitable organic
 solvent.
- Purification: Combine the organic layers, wash with brine, and dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄). Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product using standard techniques such as column chromatography, recrystallization, or distillation.

Protocol 2: Adapted Protocol for gem-Dibromocyclopropanation of an Alkene

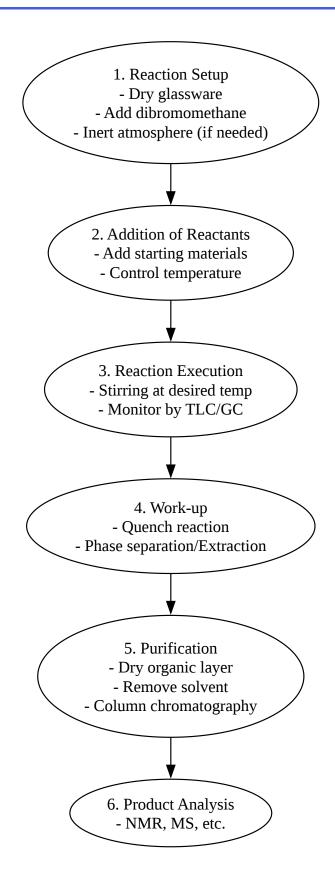
This protocol is adapted from established methods using a dibromocarbene precursor under phase-transfer catalysis (PTC) conditions.[10]

Materials:

- Alkene (e.g., styrene) (1.0 equiv)
- **Dibromomethane** (CH₂Br₂) (serves as reagent and solvent)
- 50% agueous sodium hydroxide (NaOH) solution (5.0-10.0 equiv)
- Phase-Transfer Catalyst (e.g., benzyltriethylammonium chloride, TEBAC) (0.02-0.05 equiv)
- Saturated aqueous sodium chloride (brine)
- Anhydrous magnesium sulfate (MgSO₄)

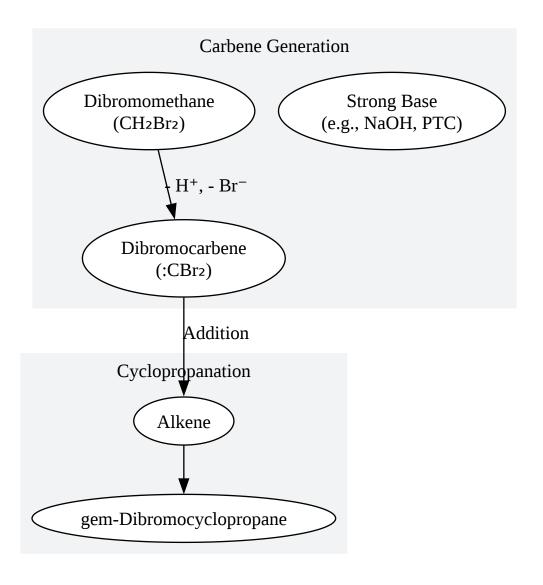
Methodology:

Methodological & Application



- Setup: In a round-bottom flask equipped with a magnetic stirrer, add the alkene and the phase-transfer catalyst.
- Reagent Addition: Add **dibromomethane** to the flask to dissolve the starting materials.
- Reaction Initiation: Cool the mixture in an ice bath (0 °C). While stirring vigorously, slowly add the 50% aqueous NaOH solution dropwise.
- Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and continue to stir vigorously for 4-24 hours. Monitor the reaction by TLC until the starting alkene is consumed.[10]
- Work-up: Dilute the reaction mixture with water and transfer it to a separatory funnel.
 Separate the layers and extract the aqueous phase twice with dichloromethane (CH₂Cl₂).[10]
- Purification: Combine all organic layers, wash with brine, and dry over anhydrous MgSO₄.
 [10] Filter and concentrate the solution under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (typically eluting with hexane/ethyl acetate mixtures) to yield the pure gem-dibromocyclopropane product.[10]

Diagrams and Workflows



Click to download full resolution via product page

Caption: General experimental workflow for reactions using **dibromomethane** as a solvent.

Click to download full resolution via product page

Caption: Logical pathway for dibromocarbene generation and subsequent cyclopropanation.

Safety and Handling

Dibromomethane is a hazardous chemical and must be handled with appropriate precautions.

Hazard Type	Description	References
Inhalation	Harmful if inhaled. May cause dizziness, drowsiness, headache, and nausea.	[11][12]
Skin/Eye Contact	Causes skin and eye irritation.	[11]
Ingestion	Harmful if swallowed. May be toxic.	[3][4][11]
Chronic Exposure	May cause damage to the central nervous system, liver, and kidneys through prolonged or repeated exposure.	[11]
Fire and Explosion	Not combustible, but heating can cause a rise in pressure and decomposition into toxic fumes (hydrogen bromide, carbon monoxide).	[11][13][14]

Personal Protective Equipment (PPE):

- Ventilation: Always use in a well-ventilated area or a chemical fume hood.[12][13]
- Gloves: Wear appropriate chemical-resistant gloves.[11][13]
- Eye Protection: Use chemical safety goggles or a face shield.[11][13]
- Lab Coat: A lab coat is mandatory to prevent skin contact.[11][13]

Storage and Incompatibilities:

- Store in a cool, dry, well-ventilated area in a tightly sealed container.[12][13]
- Keep away from strong oxidizing agents, strong bases, and reactive metals like potassium, aluminum, and magnesium.[4][11][13]
- Mixtures with potassium can be explosive upon impact.[13]

Spill Management:

- Absorb spills with an inert material such as sand or vermiculite.[11][13]
- Collect the material in a sealable container for proper disposal according to local regulations.
 [11]
- Ensure adequate ventilation during cleanup.[13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. sdlookchem.com [sdlookchem.com]
- 2. Dibromomethane Wikipedia [en.wikipedia.org]
- 3. Dibromomethane | CH2Br2 | CID 3024 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. DIBROMOMETHANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. haihangindustry.com [haihangindustry.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. scribd.com [scribd.com]
- 8. nbinno.com [nbinno.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. benchchem.com [benchchem.com]
- 11. ICSC 0354 DIBROMOMETHANE [inchem.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Application Notes: Dibromomethane as a Solvent for Chemical Reactions]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b042720#dibromomethane-as-a-solvent-for-chemical-reactions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com